molecular formula C7H5NS2 B3015228 2-(2-Thienyl)thiazole CAS No. 42140-95-4

2-(2-Thienyl)thiazole

Cat. No. B3015228
CAS RN: 42140-95-4
M. Wt: 167.24
InChI Key: OYTKXVQRRLZCDC-UHFFFAOYSA-N
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Description

“2-(2-Thienyl)thiazole” is a heterocyclic compound with a molecular formula of C7H5NS2 . It is part of the azole heterocycles, which include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

Thiazolines and thiazoles are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . The synthesis of thiazolines over the past few decades has been limited to the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazolines and thiazoles are known as drugs, natural products, and pharmacologically active synthetic molecules . They are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Thienyl)thiazole” include a density of 1.3±0.1 g/cm3, boiling point of 291.1±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 50.9±3.0 kJ/mol, flash point of 131.8±15.5 °C, and index of refraction of 1.640 .

Scientific Research Applications

Antiprotozoal Activity

2-(2-Thienyl)thiazole derivatives have shown promise in antiprotozoal applications. A study by Verge & Roffey (1975) detailed the preparation of a series of thiazoles, notably 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole, which demonstrated moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice.

Fluorescent Compounds in Spectroscopy

Thiazole-based aromatic heterocyclic fluorescent compounds have been utilized in spectroscopy due to their adjustable electronic properties. Tao et al. (2013) synthesized a family of thiazole-based compounds with various electron-donating and electron-withdrawing tails, which displayed high luminescence quantum yields and excellent thermal stability. These properties are valuable in the field of spectroscopy and electronic applications. (Tao et al., 2013)

Antimicrobial and Antitumor Activities

The synthesis and biological activities of thiazole and bisthiazole derivatives have been explored due to their diverse pharmacological activities. Borcea et al. (2021) reviewed various methods for synthesizing thiazole derivatives and described their antibacterial, antifungal, antiprotozoal, and antitumor activities. This research encourages further investigation into thiazole-containing drugs. (Borcea et al., 2021)

Corrosion Inhibition

Thiazole derivatives have been studied for their potential in corrosion inhibition. Lebrini et al. (2007) examined thiadiazole derivatives, including 2-(2-Thienyl)thiazole analogs, for their effectiveness in inhibiting mild steel corrosion in acidic solutions. These compounds showed good inhibition efficiency, demonstrating their potential in industrial applications. (Lebrini et al., 2007)

Synthesis of Heterocyclic Compounds

The synthesis of thiazole derivatives, including 2-(2-Thienyl)thiazole, has been explored for the creation of various heterocyclic compounds with potential medicinal applications. Sarojini et al. (2010) synthesized a series of thiazole derivatives and evaluated their antimicrobial properties, highlighting the versatility of thiazole in synthetic chemistry. (Sarojini et al., 2010)

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-4-(2-thienyl)thiazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTKXVQRRLZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)thiazole

Synthesis routes and methods I

Procedure details

2-Bromothiazole (15.0 g) and 2-thiopheneboronic acid (14.0 g) were dissolved in dimethoxyethane (150 ml). To the mixture was added bis(triphenyl)phosphine palladium(II) dichloride (3.2 g) and 2M sodium carbonate (137 ml), and the mixture was refluxed under argon atmosphere for 2 hours. The mixture was cooled to room temperature, and the reaction solution was diluted with ethyl acetate, and washed with water. The organic layer was collected, dried over sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=96:4) to give 2-(2-thienyl)thiazole (9.87 g) as oil. APCI-Mass m/z 168 (M+H) (2) The above compound (3.17 g) was treated in a manner similar to Reference Example 121 to give 5-fluoro-2-(2-thienyl)thiazole (1.58 g) as oil. APCI-Mass m/z 186 (M+H) (3) The above compound (1.58 g) was dissolved in chloroform (16 ml), cooled to 0° C., and thereto was added dropwise a solution of bromine (1.43 g) in chloroform (15 ml). The mixture was stirred at the same temperature for one hour, warmed, and further stirred at room temperature for one hour. The reaction mixture was poured into saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform. The extract was washed with 10% aqueous sodium thiosulfate solution, brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=97:3) to give 2-(5-bromo-2-thienyl)-5-fluorothiazole (1.81 g) as a pale yellow solid. (4) The above compound (300 mg) and 5-bromo-2-chlorobenzaldehyde obtained in Reference Example 16-(1) were used and treated in a manner similar to Reference Example 7 to give the desired 5-bromo-2-chloro-1-(5-(5-fluorothiazol-2-yl)-2-thienylmethyl)benzene (199 mg) as a pale yellow powder.
Quantity
15 g
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14 g
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150 mL
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bis(triphenyl)phosphine palladium(II) dichloride
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3.2 g
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137 mL
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a manner similar to Step B of Example 1, the reaction of 13.3 grams (0.027 mole) of (thien-2-yl)thiocarboxamide with 16.0 grams (0.0945 mole) of bromoacetaldehyde dimethyl acetal and 2 ml of concentrated hydrochloric acid in 250 ml of ethanol yielded 7.6 grams of 2-(thien-2-yl)thiazole as an oil.
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13.3 g
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16 g
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2 mL
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250 mL
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Citations

For This Compound
21
Citations
GF Pedulli, P Zanirato, A Alberti… - Journal of the Chemical …, 1975 - pubs.rsc.org
The radical anions of 2,2′-bithiazolyl (I), 2-phenylthiazole (II), 2-(2-thienyl)thiazole (III), dithiazol-2-yl ketone (IV), and 2-nitrothiazole (V) exist as contact ion pairs in ethereal solvents. …
Number of citations: 9 pubs.rsc.org
EJ Uzelac, SC Rasmussen - European Journal of Inorganic …, 2017 - Wiley Online Library
The preparation of tetrabutylammonium bis[2‐(2‐thienyl)‐4,5‐thiazoledithiolato]nickelate(1–) is presented as the first example of a new family of π‐extended fused‐ring metal …
TA Clem, DFJ Kavulak, EJ Westling… - Chemistry of …, 2010 - ACS Publications
The synthesis and characterization of platinum-containing conjugated polymers in which the platinum atom is attached to the conjugated backbone via a C ∧ N ligand is presented. The …
Number of citations: 53 pubs.acs.org
TJ Lin, ST Lin - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
Side chain and substituent engineering of conjugated polymers are important to their backbone design. Of particular interest here is how side chains and substituents influence the …
Number of citations: 29 pubs.rsc.org
M Tiecco, L Testaferri, M Tingoli… - The Journal of Organic …, 1993 - ACS Publications
Elimination reactions of terminal selenoxides holding an alkoxy group in the ß position, RCH-(ORlCHaSeOPh, are usually difficult and can give rise to complex reaction mixtures. We …
Number of citations: 56 pubs.acs.org
TR Swaroop, H Ila, KS Rangappa - Tetrahedron Letters, 2013 - Elsevier
An efficient, regioselective route to 2,4-bis(het)aryl-5(het)aroylthiazoles has been developed by cyclocondensation of thionyl chloride with novel β-(het)arylmethylaminoenones which …
Number of citations: 23 www.sciencedirect.com
J Jensen, N Skjaerbaek, P Vedsoe - Synthesis, 2001 - thieme-connect.com
2-Aryl substituted thiazoles 3a-k were prepared by oxidative insertion of zinc into 2-bromothiazole (1) followed by palladium (0)-catalyzed Negishi cross-coupling in a one-pot procedure…
Number of citations: 28 www.thieme-connect.com
CL Ho, WY Wong - Coordination Chemistry Reviews, 2011 - Elsevier
Metal-containing polymers or metallopolymers have become a field of immense interest because of their possible application in the materials industry. The presence of transition metal …
Number of citations: 263 www.sciencedirect.com
T Murai, K Yamaguchi, T Hayano, T Maruyama… - …, 2017 - ACS Publications
5-N-Arylamino-4-methylthiazoles were synthesized from commercially available 4-methylthiazole in three consecutive steps: (i) direct Pd-catalyzed C–H arylations of the thiazole, (ii) …
Number of citations: 16 pubs.acs.org
S Russell, R Rahmani, AJ Jones… - Journal of medicinal …, 2016 - ACS Publications
The parasitic trypanosomes Trypanosoma brucei and T. cruzi are responsible for significant human suffering in the form of human African trypanosomiasis (HAT) and Chagas disease. …
Number of citations: 39 pubs.acs.org

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